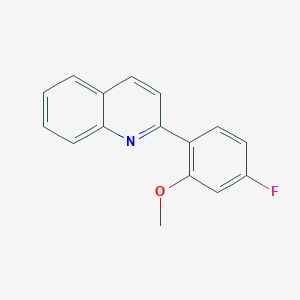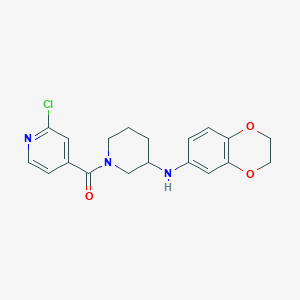
1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
描述
1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a chemical compound that has been widely studied for its potential medical applications. This compound is also known as PHP, and it is a member of the piperidine family of compounds. The synthesis of PHP is a complex process, but it has been successfully produced in the laboratory. The scientific research application of PHP is vast, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of PHP is not fully understood, but it is believed to act on the opioid receptors in the brain. Specifically, PHP is thought to act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This dual action may contribute to its antinociceptive and anxiolytic effects.
Biochemical and Physiological Effects:
PHP has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. Additionally, PHP has been shown to decrease the release of glutamate, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
PHP has several advantages for lab experiments. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors. Additionally, PHP has a long duration of action, which makes it useful for studying the long-term effects of opioid receptor activation. However, PHP has several limitations for lab experiments. It is a relatively new compound, and its effects are not fully understood. Additionally, PHP has a complex synthesis process, which may limit its availability for research.
未来方向
There are several future directions for the study of PHP. One potential direction is to study its potential as a treatment for addiction. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, future research may focus on developing new compounds based on PHP that have improved pharmacological properties.
科学研究应用
PHP has been studied for its potential medical applications. It has been shown to have antinociceptive effects, which means it can reduce pain sensitivity. PHP has also been shown to have anxiolytic effects, which means it can reduce anxiety. Additionally, PHP has been studied for its potential use as an antidepressant and as a treatment for addiction.
属性
IUPAC Name |
[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c27-23(25-13-4-5-14-25)21-9-6-15-26(19-21)22-11-17-24(18-12-22)16-10-20-7-2-1-3-8-20/h1-3,7-8,21-22H,4-6,9-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZZBLAPJHEYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3815312.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B3815315.png)

![N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine](/img/structure/B3815324.png)
![7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815335.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]acetamide](/img/structure/B3815359.png)

![5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B3815383.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B3815391.png)
![[1-(4-chlorobenzyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B3815397.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)piperazin-1-yl]nicotinonitrile](/img/structure/B3815401.png)
![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane](/img/structure/B3815407.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide](/img/structure/B3815422.png)
![5-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B3815430.png)